(R)-2-氨基-2-(2-溴苯基)乙醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

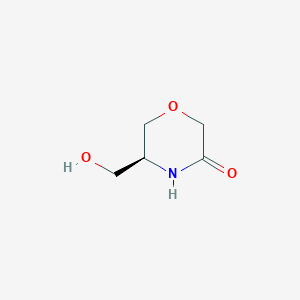

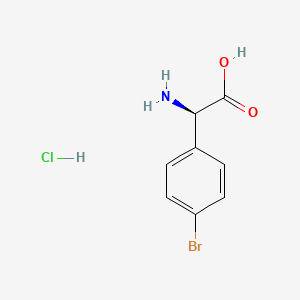

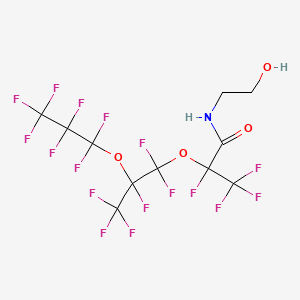

(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly known as R-BPi or R-2-ABPE and is a chiral molecule with a molecular weight of 268.58 g/mol.

科学研究应用

对映选择性合成和催化

- 对映选择性合成:一项研究演示了通过脂肪酶催化的对映选择性工艺对相关 α-溴代醇化合物的拆分,表明该化合物作为合成肾上腺素能药物的中间体的潜力 (Conde 等,1998).

- 催化胺化:另一个应用涉及铜催化的邻位官能化卤代芳烃的直接胺化,包括 (R)-2-氨基-2-(2-溴苯基)乙醇的衍生物,以良好产率合成芳香胺 (Zhao、Fu 和 Qiao,2010).

药物中间体

- β-肾上腺素能受体阻滞剂的合成:该化合物用作 β-肾上腺素能受体阻滞药物合成的前体,展示了其在药物合成中的关键作用 (Kapoor 等,2005).

- 抗肿瘤活性:对结构类似于 (R)-2-氨基-2-(2-溴苯基)乙醇的三级氨基醇盐酸盐的研究揭示了潜在的抗肿瘤活性,强调了该化合物在开发癌症疗法中的用途 (Isakhanyan 等,2016).

手性分子的合成

- 手性中间体:该化合物用于合成药物应用中的手性中间体,正如一项关于苯乙酮衍生物生物还原以产生芳香手性醇的研究中所证明的那样 (Yu 等,2018).

材料科学和光物理性质

- 酞菁的改性:对用旋光醇(包括 (R)-1-(4-溴苯基)乙醇)改性酞菁的研究展示了手性配体对酞菁的光化学和生物学性质的影响,突出了该化合物在材料科学中的相关性 (Ramos 等,2015).

作用机制

Target of Action

It’s known that this compound is a derivative of phenethyl alcohol , which suggests that it may interact with similar biological targets.

Mode of Action

It’s known that phenethyl alcohol derivatives can participate in various chemical reactions, such as the suzuki–miyaura coupling . In this reaction, the compound can act as an organoboron reagent, undergoing transmetalation with palladium (II) complexes .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling , it may influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

Its physical properties such as boiling point (97 °c/07 mmHg) and density (1483 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Its potential role in suzuki–miyaura coupling suggests it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Action Environment

The action of ®-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it may participate in is known to be mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and reaction conditions.

属性

IUPAC Name |

(2R)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWGMOICMCKSHB-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

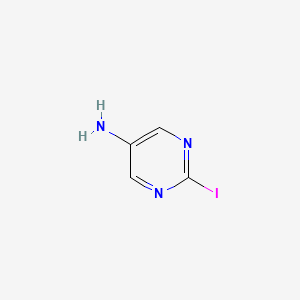

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B6591373.png)

![trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6591422.png)